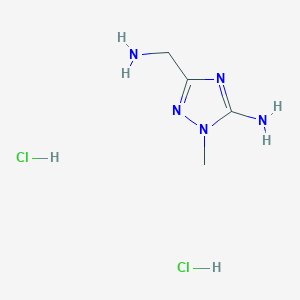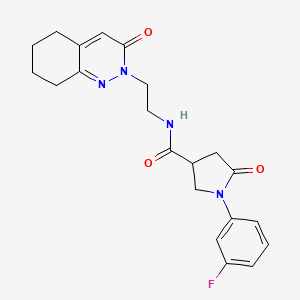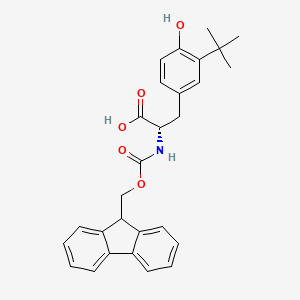![molecular formula C22H20N2O2 B2806278 N-[4-(2-氧代哌啶-1-基)苯基]萘-2-甲酰胺 CAS No. 941978-35-4](/img/structure/B2806278.png)
N-[4-(2-氧代哌啶-1-基)苯基]萘-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apixaban is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases .
Molecular Structure Analysis
The molecular formula for Apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .Physical and Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .科学研究应用
抗菌活性
- 抗分枝杆菌活性:一系列 N-(烷氧基苯基)-2-羟基萘-1-甲酰胺及其异构体对结核分枝杆菌、堪萨斯分枝杆菌和耻垢分枝杆菌表现出显着的抗分枝杆菌活性。一些化合物表现出的活性可与利福平相当或高于利福平,对人体细胞的细胞毒性较低。这凸显了它们作为新型抗分枝杆菌剂的潜力(Goněc 等人,2016)。
抗炎和抗癌活性
- 萘啶衍生物:一种特定的衍生物在体外和体内表现出显着的抗炎活性,同时对癌细胞系具有细胞毒性。这种双重活性表明有潜力作为合成衍生物进一步发展,既具有抗癌性,又具有抗炎性(Madaan 等人,2013)。
除草和抗病毒活性
- 除草活性:环取代萘-1-甲酰苯胺表现出有效的除草活性,表明它们在农业应用中的效用。特别注意到它们抑制菠菜叶绿体中光合电子传递的能力,这证明了它们作用的潜在途径(Kos 等人,2013)。
作用机制
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as Apixaban , is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis.
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition . This interaction prevents FXa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This action indirectly inhibits platelet aggregation, as thrombin is a potent platelet activator. Therefore, the overall effect of Apixaban is antithrombotic, preventing the formation of harmful blood clots .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of Apixaban in humans, it is inactive against human FXa .
Result of Action
The molecular and cellular effects of Apixaban’s action are primarily antithrombotic. By inhibiting FXa and reducing thrombin generation, Apixaban prevents the formation of blood clots . This can help prevent thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, weight, renal function, and concomitant medications, can influence the pharmacokinetics and pharmacodynamics of Apixaban .
安全和危害
未来方向
生化分析
Biochemical Properties
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . This interaction is characterized by a rapid onset of inhibition of FXa, with an association rate constant of approximately 20 μM^−1/s .
Cellular Effects
In terms of cellular effects, N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide influences cell function by reducing thrombin generation, thereby indirectly inhibiting platelet aggregation . This effect on cellular processes can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide involves binding interactions with biomolecules and changes in gene expression. Specifically, it acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .
Temporal Effects in Laboratory Settings
It is known that it demonstrates dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
The metabolic pathways involving N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide are complex. It is known that the elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
属性
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-7-3-4-14-24(21)20-12-10-19(11-13-20)23-22(26)18-9-8-16-5-1-2-6-17(16)15-18/h1-2,5-6,8-13,15H,3-4,7,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVVMUPVBRGDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
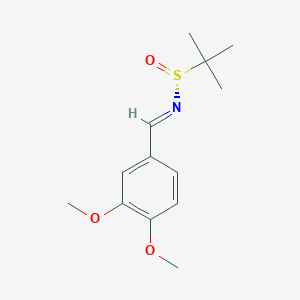
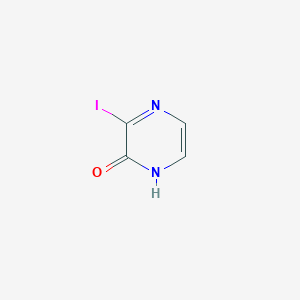
![1-[(3,5-Dimethylphenoxy)methyl]-2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2806199.png)
![Sodium [(2-methoxybenzyl)amino]acetate](/img/structure/B2806200.png)
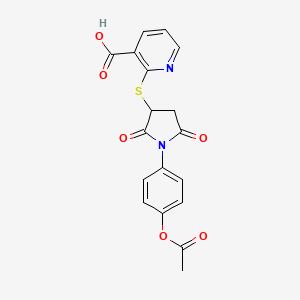
![N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide](/img/structure/B2806205.png)
![Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2806207.png)
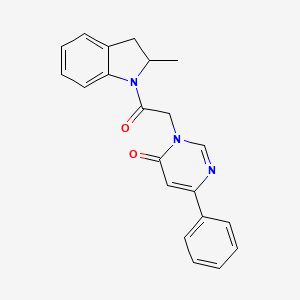
![N-isopropyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2806209.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2806212.png)
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2806213.png)
